3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one
Description
Chemical Identity: 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one (CAS: 1220891-22-4, molecular formula: C₁₀H₁₀O₃) is a dihydroxylated tetralone derivative characterized by a bicyclic structure with hydroxyl groups at positions 3 and 4 of the partially hydrogenated naphthalene ring . Its stereochemistry (3S,4S configuration) and keto-enol tautomerism contribute to its reactivity and biological activity .
Properties
IUPAC Name |
3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCQQUBFJURTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) , which is involved in the conversion of naphthalene to salicylate, binds to various substrates such as 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one. This enzyme is part of the metabolic pathway in the bacterial strain Pseudomonas sp. MC1
Biological Activity
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one, also known by its CAS number 1220891-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 178.19 g/mol. It appears as a powder and is soluble in various organic solvents such as chloroform and DMSO. The compound's structure is characterized by two hydroxyl groups attached to a naphthalene ring, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1220891-22-4 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.19 g/mol |
| Appearance | Powder |
| Solubility | Chloroform, DMSO, Ethyl Acetate |
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that the dihydronaphthalen-1-one nucleus can influence antibacterial activity against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of hydroxyl groups enhances the compound's interaction with microbial cell membranes.
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic activity against cancer cell lines. For instance, one study reported an IC50 value of approximately 10.46 μM/mL for certain naphthalene derivatives against HeLa cells . This suggests that this compound may possess potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management . This property suggests potential applications in treating metabolic disorders.
Case Studies and Research Findings
Study on Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various naphthalene derivatives. It was found that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly enhanced the antibacterial effects against tested strains . The study concluded that structural modifications could optimize the biological activity of these compounds.
Cytotoxicity Assessment
In another research endeavor focused on synthesizing new naphthalene derivatives, this compound was included in a screening process for cytotoxicity against cancer cell lines. Results indicated promising activity with further investigations needed to determine the mechanism of action .
Comparison with Similar Compounds
Bioactivities :
- Antifungal : Secondary metabolites from endophytes exhibit activity against plant pathogens like Xylaria feejeensis .
Structural and Functional Comparisons
Key Research Findings
Methoxy groups (e.g., at C7) improve metabolic stability and are critical intermediates in synthesizing bioactive molecules like NF-κB inhibitors .
Stereochemical Influence :
- The (3S,4S) configuration of the dihydroxy compound is essential for its interaction with biological targets, such as fungal enzymes and inflammatory pathways .
Comparative Solubility and Reactivity :
- Hydroxyl groups increase water solubility and hydrogen-bonding capacity, favoring antifungal action. In contrast, methyl or methoxy substitutions enhance lipophilicity, improving blood-brain barrier penetration for neuroinflammatory applications .
Preparation Methods
Acid-Catalyzed Hydrolysis
The hydrolysis of diacyloxynaphthalene precursors in aqueous acidic media is a widely reported method. For example, WO1988009781A1 details the conversion of diacyloxynaphthalene (where acyloxy groups are -OCOR, R = alkyl/aryl) to dihydroxynaphthalene using a solvent system containing water and an acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by deacylation.
Key Parameters:
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Solvent : Water or water-organic mixtures (e.g., acetic acid).
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Catalyst : Sulfuric acid (0.1–5 mol%).
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Temperature : 60–100°C (optimized to balance reaction rate and byproduct formation).
A representative protocol involves refluxing 2,6-diacetyloxynaphthalene in aqueous sulfuric acid (5% v/v) at 80°C for 4 hours, yielding 2,6-dihydroxynaphthalene with >90% purity.
Optimization Insights:
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Solvent Ratios : Higher water content accelerates hydrolysis but may reduce solubility; a 1:5 substrate-to-solvent ratio ensures homogeneity.
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Catalyst Loading : Excess acid promotes side reactions (e.g., sulfonation), while insufficient acid slows kinetics.
Sulfonation and Hydrolysis of Naphthalene Derivatives
Naphthalene Disulfonic Acid Route
US4973758A describes the preparation of 1,5-dihydroxynaphthalene via sulfonation of naphthalene, followed by alkaline hydrolysis. While this method primarily targets 1,5-dihydroxynaphthalene, analogous approaches can be adapted for 3,4-dihydroxy derivatives.
Procedure Overview:
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Sulfonation : Naphthalene reacts with concentrated sulfuric acid at 155°C to form naphthalene-1,5-disulfonic acid.
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Hydrolysis : The disulfonic acid is treated with aqueous sodium hydroxide (50% w/w) at elevated temperatures (150–160°C) to yield the dihydroxy product.
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Acidification : Sulfuric acid is added to precipitate the product, which is filtered and dried.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Sulfonation Temp | 155°C |
| NaOH Concentration | 50% w/w |
| Hydrolysis Time | 1–2 hours |
| Yield | 96.6% (theoretical) |
Oxidative Functionalization of Dihydronaphthalenones
Epoxidation and Subsequent Hydrolysis
PMC4919925 outlines a pathway involving the oxidation of dihydronaphthalenone derivatives. While the study focuses on metal complexes, the intermediate 3,4-dihydroxy compound can be isolated via controlled oxidation of 3,4-dihydronaphthalen-1(2H)-one using hydrogen peroxide or peracids.
Mechanism:
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Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide at the 3,4-position.
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Acid Hydrolysis : The epoxide undergoes ring-opening in aqueous acid to yield the diol.
Challenges:
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Regioselectivity : Competing oxidation at other positions necessitates careful catalyst selection.
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Purification : Column chromatography is often required to isolate the diol from byproducts.
Comparative Analysis of Methods
Efficiency and Scalability
Industrial Considerations
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Cost : The sulfonation route requires expensive sulfonic acid handling but offers high yields.
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Environmental Impact : Acid hydrolysis generates acidic waste, necessitating neutralization steps.
Emerging Synthetic Strategies
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic identifiers of 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one?
- Answer : The compound features a naphthalenone backbone with hydroxyl groups at positions 3 and 4. Key spectroscopic identifiers include:
- Mass Spectrometry : Exact mass = 178.062994177 g/mol (via ESI-MS) .
- NMR : Distinct signals for hydroxyl protons (δ ~5-6 ppm) and carbonyl resonance (C=O, δ ~200-210 ppm in NMR).
- IR : Stretching vibrations for -OH (~3200-3500 cm) and C=O (~1680-1720 cm).
- InChIKey : NOCQQUBFJURTDN-UHFFFAOYSA-N (unique identifier for stereoisomers) .
Q. What are the standard synthetic routes for this compound in laboratory settings?
- Answer : Two primary methods are used:
- Oxidative Dihydroxylation : Starting from 1-tetralone, dihydroxylation is achieved using OsO or catalytic KMnO under acidic conditions .
- Condensation Reactions : Reaction of naphthalenone precursors with aldehydes (e.g., cinnamaldehyde) in ethanol/acidic media yields substituted derivatives .
- Key Optimization Parameters :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dihydroxylation | OsO, NMO | 0°C, 12h | 65-70 |
| Condensation | Cinnamaldehyde, HCl | Reflux, 6h | 55-60 |
Q. What safety precautions are necessary when handling this compound?
- Answer : Based on GHS classification (Category 4 oral toxicity):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2-8°C, away from oxidizing agents .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for diastereomeric forms of this compound?
- Answer : Contradictions arise due to overlapping signals in NMR. Methodological solutions include:
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray Crystallography : Confirm absolute stereochemistry (e.g., (3S,4S) configuration) .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify rotational barriers .
Q. What experimental designs are optimal for assessing its biological activity in cellular models?
- Answer : Key steps for pharmacological studies:
- Dose-Response Assays : Test concentrations (1–100 μM) in cancer cell lines (e.g., HeLa) using MTT assays .
- Target Identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinases (e.g., MAPK) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer : Stability studies reveal:
| Condition | Degradation Pathway | Half-Life (t) |
|---|---|---|
| pH 2 (acidic) | Hydrolysis of ketone | 8h |
| pH 7.4 (neutral) | Stable | >48h |
| 60°C (dry) | Dehydration of diol | 24h |
- Mitigation : Use buffered solutions (pH 7-8) and avoid prolonged heating .
Q. How does this compound compare to structurally similar naphthalenone derivatives in reactivity and bioactivity?
- Answer : Comparative analysis highlights:
| Compound | Structure | Reactivity | Bioactivity |
|---|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | No hydroxyl groups | Lower oxidation potential | Inactive in kinase assays |
| Cinnamaldehyde derivatives | Allylidene substituent | Enhanced electrophilicity | Anticancer activity (IC ~10 μM) |
Q. What catalytic systems improve the efficiency of its synthesis?
- Answer : Recent advances include:
- Organocatalysis : Proline-derived catalysts for asymmetric dihydroxylation (up to 90% enantiomeric excess) .
- Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves yield (~75%) .
- Flow Chemistry : Continuous synthesis with immobilized OsO minimizes catalyst waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
